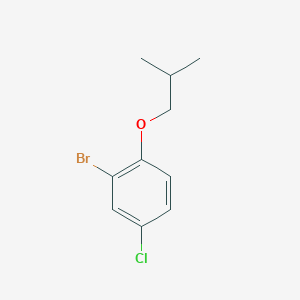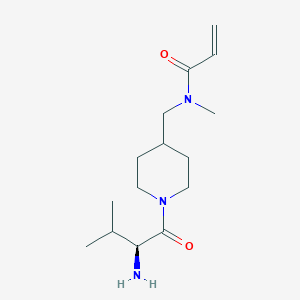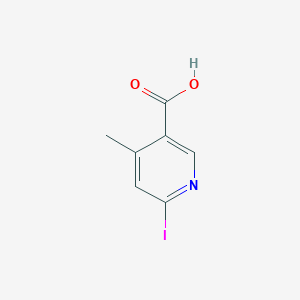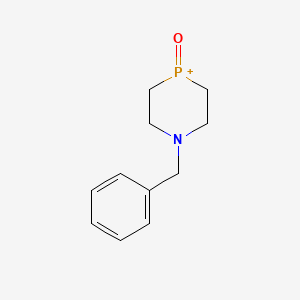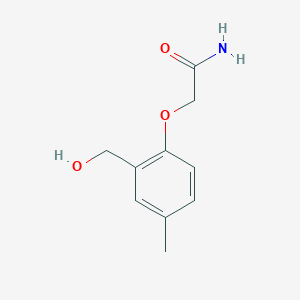
2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a hydroxymethyl group and a methyl group attached to a phenoxyacetamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(4-methylphenoxy)acetic acid with formaldehyde and ammonia. The reaction typically proceeds under mild conditions, with the use of a catalyst such as hydrochloric acid to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxyacetamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenoxy)acetamide: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2-(2-Hydroxyphenoxy)acetamide: Contains a hydroxy group instead of a hydroxymethyl group, leading to variations in reactivity and applications.
2-(2-(Hydroxymethyl)phenoxy)acetamide: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness
2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)-4-methylphenoxy]acetamide |
InChI |
InChI=1S/C10H13NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-4,12H,5-6H2,1H3,(H2,11,13) |
Clé InChI |
DEKVHTQJRUMECM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12997150.png)

![6-(2,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12997179.png)
![tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12997185.png)


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)
